molecular formula C18H21BN2O3 B1628598 N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide CAS No. 864759-38-6

N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide

Cat. No.: B1628598
CAS No.: 864759-38-6
M. Wt: 324.2 g/mol
InChI Key: XELVDNPEYWCOLM-UHFFFAOYSA-N
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Description

Chemical Structure & Properties
N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide (molecular formula: C₁₈H₂₁BN₂O₃, molecular weight: 324.2 g/mol) is a boronic ester-containing benzamide derivative. The compound features a pyridine ring substituted at the 4-position, linked via an amide bond to a benzamide moiety bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This structural motif is critical for its role in Suzuki-Miyaura cross-coupling reactions, a cornerstone in synthesizing biaryl structures for pharmaceuticals .

Synthesis & Applications The compound is synthesized via coupling reactions between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride and 4-aminopyridine under basic conditions, analogous to methods described for related benzamide derivatives . It serves as a key intermediate in the production of kinase inhibitors such as Acalabrutinib, a BTK inhibitor used in oncology .

The boronic ester group is confirmed by IR absorption at ~1350 cm⁻¹ (B–O stretching) .

Properties

IUPAC Name

N-pyridin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BN2O3/c1-17(2)18(3,4)24-19(23-17)14-7-5-13(6-8-14)16(22)21-15-9-11-20-12-10-15/h5-12H,1-4H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELVDNPEYWCOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592320
Record name N-(Pyridin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864759-38-6
Record name N-(Pyridin-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Aryl Halides

A cornerstone of boronic ester synthesis, the Miyaura borylation involves palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B~2~Pin~2~). For 4-bromobenzoic acid, this reaction proceeds under inert atmosphere using catalysts such as Pd(dppf)Cl~2~ and bases like potassium acetate. The resultant 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid serves as a critical intermediate.

Amide Bond Formation

Coupling the boronic acid derivative with 4-aminopyridine necessitates activation of the carboxylic acid. Standard protocols employ carbodiimide reagents (e.g., EDCl, DCC) with auxiliaries (e.g., HOBt, DMAP) in aprotic solvents. Alternatively, direct conversion to an acyl chloride using thionyl chloride enables nucleophilic substitution with the amine.

Detailed Preparation Methods

Route 1: Borylation Followed by Amide Coupling

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Benzoic Acid
4-Bromobenzoic acid (1.0 equiv), B~2~Pin~2~ (1.2 equiv), Pd(dppf)Cl~2~ (0.05 equiv), and KOAc (3.0 equiv) are combined in degassed 1,4-dioxane. The mixture is heated at 80–90°C for 12–16 hours under nitrogen. Post-reaction, extraction with ethyl acetate and purification by column chromatography yield the boronic ester.

Step 2: Activation and Coupling with 4-Aminopyridine
The benzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous DCM to form the acyl chloride. After removing excess SOCl~2~, 4-aminopyridine (1.1 equiv) and triethylamine (2.0 equiv) are added dropwise at 0°C. Stirring at room temperature for 4–6 hours affords the crude product, which is purified via recrystallization (ethanol/water).

Route 2: Amide Formation Prior to Borylation

Step 1: Synthesis of N-Pyridin-4-YL-4-Bromobenzamide
4-Bromobenzoic acid (1.0 equiv) is coupled with 4-aminopyridine using EDCl (1.2 equiv), HOBt (1.2 equiv), and DMAP (0.1 equiv) in DMF. After 24 hours, the mixture is diluted with water, and the precipitate is filtered and dried.

Step 2: Miyaura Borylation of the Aryl Bromide
The bromobenzamide intermediate undergoes borylation as described in Section 2.1. This route risks lower yields due to steric hindrance from the pre-installed amide group, necessitating extended reaction times.

Optimization and Challenges

Reaction Condition Tolerance

  • Boronic Ester Stability : The pinacol boronic ester remains intact under mildly acidic or neutral conditions but hydrolyzes in aqueous base. Thus, amide coupling in aprotic solvents (e.g., DCM, THF) is preferred.
  • Catalyst Selection : Pd(dppf)Cl~2~ outperforms Pd(PPh~3~)~4~ in minimizing homocoupling byproducts during Miyaura borylation.

Yield Considerations

  • Route 1 typically achieves 60–75% overall yield, whereas Route 2 yields 45–55% due to inefficiencies in borylation.
  • Recrystallization from ethanol/ether mixtures enhances purity (>95%).

Analytical Characterization

Spectroscopic Data

  • ^1^H NMR (400 MHz, CDCl~3~) : δ 8.55 (d, J = 5.6 Hz, 2H, pyridine-H), 7.85 (d, J = 8.0 Hz, 2H, Ar-H), 7.72 (d, J = 8.0 Hz, 2H, Ar-H), 7.52 (d, J = 5.6 Hz, 2H, pyridine-H), 1.35 (s, 12H, Bpin-CH~3~).
  • IR (KBr) : 1675 cm^-1^ (C=O stretch), 1350 cm^-1^ (B-O).

Applications and Derivatives

While direct pharmacological data for this compound remains undisclosed, structural analogs demonstrate antitumor and antiviral activity. The boronic ester moiety also renders it a candidate for Suzuki-Miyaura cross-coupling in materials science.

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.

    Reduction: Reduction reactions can convert the compound into different boron-hydride species.

    Substitution: The dioxaborolane group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include boronic acids, boron-hydride species, and substituted pyridine or benzamide derivatives .

Mechanism of Action

The mechanism by which N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The pathways involved often include the formation of boronate esters and other boron-containing intermediates.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Spectral Features (1H NMR/IR) Reference
N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-dioxaborolan-2-YL)-benzamide 4-pyridyl, boronic ester C₁₈H₂₁BN₂O₃ 324.2 Acalabrutinib intermediate Pyridine δ 8.3–8.6; IR B–O ~1350 cm⁻¹
N-Pyridin-2-YL-4-(4,4,5,5-tetramethyl-dioxaborolan-2-YL)-benzamide 2-pyridyl, boronic ester C₁₈H₂₁BN₂O₃ 324.2 Acalabrutinib intermediate Pyridine δ 8.6 (s, 1H)
N-Cyclopropyl-4-fluoro-3-(dioxaborolan-2-YL)-benzamide Cyclopropyl, fluoro, boronic ester C₁₇H₂₂BFNO₃ 333.2 Kinase inhibitor intermediates Fluorine δ 7.1–7.3; B–O ~1340 cm⁻¹
4-Chloro-N-(5-(pyridin-2-YL)-1,3,4-thiadiazol-2-YL)benzamide (4c) Chloro, thiadiazole C₁₄H₁₀ClN₃OS 311.8 Antimicrobial agents Aromatic δ 7.5–8.2; IR C=O ~1680 cm⁻¹
N-Methyl-4-(dioxaborolan-2-YL)benzamide Methyl, boronic ester C₁₄H₂₀BNO₃ 261.1 Suzuki coupling reagents Methyl δ 2.9 (s); IR N–H ~3300 cm⁻¹
Reactivity & Functional Differences
  • Boronic Ester Reactivity : The 4-pyridyl isomer exhibits comparable Suzuki coupling efficiency to its 2-pyridyl counterpart, but steric hindrance from the 4-position may reduce reaction rates compared to less bulky derivatives (e.g., N-methyl analogues) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide?

  • Methodology :

  • The compound is synthesized via amide coupling between 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and 4-aminopyridine. Key steps include:
  • Activation of the carboxylic acid using coupling agents like HATU or EDCI in anhydrous DMF or THF.
  • Purification via column chromatography (e.g., chloroform:methanol gradients) to achieve >95% purity .
  • Alternative routes may involve Suzuki-Miyaura cross-coupling of pre-functionalized boronic esters with halogenated pyridine intermediates .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the pyridinyl (δ 8.5–7.5 ppm) and dioxaborolane (δ 1.3 ppm for methyl groups) moieties .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases often use acetonitrile/water with 0.1% formic acid .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ expected at ~323.2 g/mol) .

Q. What are the primary applications of this compound in academic research?

  • Applications :

  • Suzuki-Miyaura Cross-Coupling : The boronic ester acts as a key reagent for forming biaryl structures in drug discovery .
  • Protein Conjugation : The pyridinyl group facilitates coordination with metal catalysts or biomolecules (e.g., via Schiff base formation with aldehydes) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Suzuki-Miyaura couplings using this boronic ester?

  • Methodology :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) in polar solvents (THF, DMF) under inert atmospheres.
  • Temperature Control : Reactions often require heating (60–80°C) for 12–24 hours. Microwave-assisted synthesis may reduce time .
  • Base Selection : Use K₂CO₃ or Cs₂CO₃ to deprotonate intermediates. Monitor progress via TLC or LC-MS .

Q. How should discrepancies in biological activity data be resolved for derivatives of this compound?

  • Methodology :

  • Purity Verification : Re-analyze batches via HPLC and NMR to rule out impurities or degradation products .
  • Assay Reproducibility : Standardize in vitro assays (e.g., enzyme inhibition) with positive controls (e.g., imatinib analogs) and triplicate measurements .
  • Computational Validation : Perform docking studies to confirm target binding (e.g., kinase domains) using software like AutoDock .

Q. What strategies are effective for modifying the compound’s structure to enhance solubility or metabolic stability?

  • Methodology :

  • Functional Group Replacement : Substitute the pyridinyl group with morpholine or piperazine rings to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the benzamide carbonyl to enhance bioavailability .
  • SAR Studies : Systematically vary substituents on the dioxaborolane ring and track effects on logP (lipophilicity) via shake-flask assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide
Reactant of Route 2
Reactant of Route 2
N-Pyridin-4-YL-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide

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